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Compound of Interest

Compound Name: Lasiol

Cat. No.: B145620 Get Quote

Lasiol Sample Collection: Technical Support
Center
This guide provides researchers, scientists, and drug development professionals with detailed

protocols and troubleshooting advice to minimize contamination during the collection and

processing of Lasiol insect samples for molecular analysis.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Lasiol sample collection?

A1: Contamination primarily arises from three sources:

Collection & Handling: Microbes from the environment, collection equipment (nets, jars), or

the researcher's skin can be transferred to the specimen.[1][2] Cross-contamination between

different samples is also a common issue.[2][3]

Reagents & Lab Environment: Laboratory reagents (water, buffers, ethanol), disposable

supplies, and airborne particles in the lab can introduce foreign DNA.[2]

Integrated Contaminants: Some contaminants are not on the surface but are part of the

insect's natural history, such as parasites, pathogens, or ingested food (e.g., plant DNA from

pollen).[3][4]
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Q2: Is surface sterilization always necessary for Lasiol samples?

A2: Not always. The necessity depends on the research question. If you are studying internal

symbionts or the insect's gut microbiome, surface sterilization is crucial to remove external and

transient microbes.[1][5] However, some studies have found that for whole-insect analysis, the

internal microbial biomass can be so much greater than the surface microbes that sterilization

has a negligible effect on the overall community structure detected.[1][6] It is recommended to

perform a pilot study to determine if sterilization impacts your results.

Q3: What is the best method for storing Lasiol specimens after collection to preserve DNA?

A3: Freezing specimens dry at -20°C or -80°C is a common and effective method.[1][7] Storing

in 95% ethanol is also highly effective for preserving host and microbial DNA and is often more

practical for fieldwork.[1][8] Propylene glycol is a suitable alternative where ethanol use is

restricted.[8]

Q4: Can I pool multiple small Lasiol individuals for DNA extraction?

A4: Yes, pooling is a common practice when dealing with very small insects to ensure sufficient

DNA yield.[3] However, be aware that this can mask individual variation and may introduce

contamination if one individual in the pool was not properly handled or sterilized.[3]

Troubleshooting Guide
Problem: My negative controls (blanks) show amplification in PCR/sequencing.

Possible Cause 1: Contaminated Reagents. Reagents used for DNA extraction or PCR (e.g.,

water, buffers, primers) may be contaminated.[2][9]

Solution: Use fresh, certified DNA-free reagents. Aliquot reagents into smaller, single-use

volumes to prevent contamination of stock solutions. Always use aerosol-resistant pipette

tips.

Possible Cause 2: Lab Environment Contamination. Contaminants may be present on lab

surfaces, in the air, or on equipment.
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Solution: Perform all pre-PCR steps (DNA extraction, reaction setup) in a dedicated,

physically separate area from post-PCR work.[2] Clean work surfaces and pipettes with a

10% bleach solution followed by a 70% ethanol rinse before and after use. Use a laminar

flow hood or PCR cabinet.

Possible Cause 3: Amplicon Carryover. Previously amplified DNA from other experiments

can contaminate new reactions.[2]

Solution: Maintain separate pre- and post-PCR work areas and equipment. Never bring

amplified products into the pre-PCR area.

Problem: I am detecting DNA from unexpected organisms (e.g., fungi, other insects).

Possible Cause 1: Ineffective Surface Sterilization. The sterilization protocol may not be

sufficient to remove all external contaminants, such as fungal spores or pollen.[4][5]

Solution: Review and optimize your surface sterilization protocol. Increase the incubation

time or the concentration of the sterilant (e.g., bleach). Ensure the entire surface of the

insect is exposed to the sterilant.[5] See the data tables below for comparisons.

Possible Cause 2: Contamination from Food or Parasites. The detected DNA may be from

the Lasiol specimen's last meal or from an endoparasite.[3][10]

Solution: If your focus is on the insect's own tissues or specific symbionts, dissection to

isolate the target tissue (e.g., gut, reproductive organs) may be necessary after surface

sterilization.[10]

Possible Cause 3: Cross-Contamination During Collection. Specimens may have been

contaminated by other insects in the same collection trap.[3]

Solution: Whenever possible, collect and handle individuals separately.[11] If using traps,

process samples quickly and use clean tools for each specimen.

Data Presentation
Table 1: Comparison of Surface Sterilization Methods
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This table summarizes the effectiveness of common chemical treatments for removing surface

contaminants prior to DNA extraction.

Sterilization
Method

Concentrati
on & Time

Target
Contaminan
t

Efficacy
(Removal/R
eduction)

Impact on
Internal
DNA

Reference

Sodium

Hypochlorite

0.5% - 5% for

1-5 min

Fungal

Spores, Plant

DNA

High. Very

effective at

removing

surface DNA.

Minimal if

time is

controlled.

Prolonged

exposure can

degrade

sample DNA.

[4][5][12]

Ethanol
70% - 95%

for 1-5 min

Bacteria,

some fungi

Moderate.

Good for

general

surface

cleaning.

Low.

Generally

safe for

sample DNA.

[1][4]

Sterile Water
Rinse for 1-2

min

Loosely

adhered

debris

Low.

Primarily a

rinsing agent,

not a

sterilant.

None. [1][4]

UV Radiation 250 nm Bacteria

Variable.

Effectiveness

depends on

exposure

time and

surface

topography.

Can damage

DNA with

prolonged

exposure.

[13][14]

Table 2: Comparison of Post-Collection Storage
Preservatives
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This table compares common preservatives for their ability to maintain DNA integrity in Lasiol
samples stored at room temperature.

Preservative DNA Yield
PCR Success
Rate

Field
Practicality

Reference

95% Ethanol High High
High

(Flammable)
[1][8]

Propylene Glycol Moderate-High High

High (Non-

flammable

alternative to

ethanol)

[8]

DMSO

(saturated with

NaCl)

Lower Moderate

High (Good for

tissue

preservation)

[1][8]

RNAlater™ Lower Moderate
Moderate (Can

be expensive)
[8]

None (Dry at

Room Temp)
Low Low

Low (High risk of

DNA

degradation)

[1][6]

Experimental Protocols
Protocol 1: Surface Sterilization of Lasiol Specimens
This protocol is designed to remove external microbial and environmental DNA from the

insect's cuticle.

Materials:

1.5 mL sterile microcentrifuge tubes

Sterile forceps

10% Sodium Hypochlorite (Bleach) solution
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70% Ethanol

Sterile, DNA-free water

Vortex mixer

Procedure:

Using sterile forceps, place a single Lasiol specimen into a 1.5 mL microcentrifuge tube.

Add 1 mL of 70% ethanol. Vortex for 30 seconds.

Carefully remove the ethanol with a pipette.

Add 1 mL of sterile water. Vortex for 30 seconds to rinse. Remove the water.

Add 1 mL of 10% bleach solution. Incubate for 60 seconds. Note: This time may need to be

optimized. Longer times risk damaging the specimen's DNA.

Immediately remove the bleach solution.

Perform two sequential rinses with 1 mL of sterile, DNA-free water each. Vortex for 30

seconds for each rinse and discard the water.

After the final rinse, remove all water and proceed immediately to DNA extraction or flash-

freeze the specimen at -80°C for later processing.

Protocol 2: Aseptic Sample Handling in the Laboratory
This protocol outlines best practices for handling samples to prevent cross-contamination

during processing.

Materials:

Laminar flow hood or PCR cabinet

Sterile Petri dishes

Sterile dissection tools (forceps, scalpels)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b145620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


70% Ethanol and 10% Bleach for decontamination

Aerosol-resistant pipette tips

Procedure:

Prepare Workspace: Before starting, decontaminate the laminar flow hood and all equipment

(pipettes, tube racks) with 10% bleach, followed by 70% ethanol and a final wipe with sterile

water.

Handle One Sample at a Time: Process each Lasiol specimen individually from start to

finish. If processing in batches, ensure samples are clearly labeled and arranged to prevent

mix-ups.

Use Sterile Tools: Use pre-sterilized, disposable tools where possible. If re-using metal tools

like forceps, decontaminate them between each sample by dipping in bleach, then ethanol,

and finally rinsing in sterile water.

Work Aseptically: When a tube or plate is open, work quickly and efficiently to minimize

exposure to airborne contaminants. Do not talk, sing, or cough over open samples.

Use Negative Controls: Process a "blank" sample (a tube with only reagents, no insect

tissue) alongside your actual samples. This will help you detect any contamination in your

reagents or workflow.[9]

Physical Separation: Perform DNA extraction and pre-PCR setup in a separate room or

dedicated cabinet from any area where amplified DNA (PCR products) is handled.

Visualizations

Field Collection Laboratory Processing Downstream Analysis

1. Collect Lasiol
(Use sterile tools)

2. Place in Preservative
(e.g., 95% Ethanol)

Immediate
Preservation 3. Surface Sterilization
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Transport
to Lab 4. Rinse with

Sterile Water
5. DNA Extraction

(Include negative control)
6. PCR Amplification 7. Sequencing

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b145620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11980574/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for sterile collection and processing of Lasiol samples.
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Caption: Logic diagram for troubleshooting sources of sample contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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